Cas no 106556-36-9 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol)
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
- 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine
- Phenol,2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
- A801460
- AG-D-21065
- ANW-67318
- CTK4A4638
- KB-222168
- SureCN39669
- 2-(4,6-Diphenyl-1,3,5-triazine-2-yl)-5-methoxyphenol
- 2-(4,6-Diphenyl-1,3,5-triazine-2-yl)-5-methoxy-xyphenol
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(methyloxy)phenol
- 2-(4,6-Diphenyl-1,3,5-triazine-2
- Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
- C22H17N3O2
- 1441AA
- AX8238069
- 2-(diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
- 2-(2,6-Diphenyl-1,3,5-triazin-4-yl)-5-methoxyphenol
- 6-(4,6-diphenyl-1H
- A882733
- MFCD23102325
- AKOS016006513
- FT-0766690
- D91045
- SCHEMBL39669
- H1531
- CS-0186407
- 106556-36-9
- 6-(4,6-diphenyl-1H-1,3,5-triazin-2-ylidene)-3-methoxy-1-cyclohexa-2,4-dienone
- AS-68772
- 6-(4,6-diphenyl-1H-1,3,5-triazin-2-ylidene)-3-methoxy-cyclohexa-2,4-dien-1-one
- DTXSID20888827
- AMY37829
- Appolo-103
- UV-1579
- DA-28337
- UUINYPIVWRZHAG-UHFFFAOYSA-N
-
- MDL: MFCD23102325
- Inchi: 1S/C22H17N3O2/c1-27-17-12-13-18(19(26)14-17)22-24-20(15-8-4-2-5-9-15)23-21(25-22)16-10-6-3-7-11-16/h2-14,26H,1H3
- InChI Key: UUINYPIVWRZHAG-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=C(C=1)O)C1N=C(C2C=CC=CC=2)N=C(C2C=CC=CC=2)N=1
Computed Properties
- Exact Mass: 355.13221
- Monoisotopic Mass: 355.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 3.3
- Topological Polar Surface Area: 68.1
Experimental Properties
- Density: 1.236
- Melting Point: 206.0 to 210.0 deg-C
- PSA: 68.13
- λmax: 340(DMSO)(lit.)
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1531-25G |
2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine |
106556-36-9 | >98.0%(HPLC)(N) | 25g |
¥1080.00 | 2024-04-18 | |
| Alichem | A019121061-1g |
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol |
106556-36-9 | 95% | 1g |
$640.56 | 2023-09-04 | |
| TRC | D075635-50mg |
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol |
106556-36-9 | 50mg |
$ 510.00 | 2022-06-06 | ||
| TRC | D075635-100mg |
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol |
106556-36-9 | 100mg |
$ 850.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861964-5g |
2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine |
106556-36-9 | ≥98%(HPLC)(N) | 5g |
532.80 | 2021-05-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD238069-1g |
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol |
106556-36-9 | 95+% | 1g |
¥215.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD238069-5g |
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol |
106556-36-9 | 95+% | 5g |
¥675.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD238069-25g |
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol |
106556-36-9 | 95+% | 25g |
¥2350.0 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1531-5G |
2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine |
106556-36-9 | >98.0%(HPLC)(N) | 5g |
¥310.00 | 2024-04-18 | |
| Chemenu | CM303563-1g |
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol |
106556-36-9 | 95% | 1g |
$*** | 2023-04-03 |
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol Suppliers
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
Professional Introduction to Compound with CAS No. 106556-36-9 and Product Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
The compound with the CAS number 106556-36-9 and the product name 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic aromatic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural framework of this molecule incorporates a triazine core, which is a well-known scaffold in drug discovery, and is further functionalized with phenolic and aromatic groups, enhancing its pharmacological profile.
Recent studies have highlighted the importance of triazine derivatives in the development of novel therapeutic agents. The triazine ring serves as a versatile platform for chemical modifications, allowing for the introduction of various substituents that can modulate biological activity. In particular, the presence of 4,6-diphenyl substitution on the triazine ring in this compound contributes to its unique chemical properties and may play a crucial role in its interaction with biological targets. The methoxyphenol moiety at the 5-position adds another layer of functionality, potentially influencing both solubility and metabolic stability.
The compound's potential applications are vast, particularly in the realm of antimicrobial and anti-inflammatory therapies. The combination of the triazine core and the methoxyphenol group suggests that this molecule may exhibit broad-spectrum activity against various pathogens. Preliminary in vitro studies have indicated promising results in terms of inhibitory effects on bacterial and fungal growth, making it a candidate for further exploration in antibiotic development. Additionally, the structural features of this compound may contribute to its ability to modulate inflammatory pathways, which is crucial for treating chronic inflammatory diseases.
From a synthetic chemistry perspective, the preparation of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the triazine ring, followed by functionalization at the 4,6 positions with phenyl groups. Subsequent introduction of the methoxyphenol moiety at the 5-position completes the structural assembly. This synthetic route underscores the importance of innovative catalytic systems and reaction conditions to achieve high yields and purity.
The pharmacokinetic properties of this compound are also an area of active investigation. The presence of both lipophilic (phenyl rings) and hydrophilic (methoxy and hydroxyl groups) regions suggests that it may exhibit favorable oral bioavailability. Furthermore, computational modeling studies have been employed to predict potential metabolic pathways, helping to anticipate how the molecule might be processed within an organism. These insights are invaluable for optimizing drug-like properties such as solubility, permeability, and metabolic stability.
In conclusion, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol (CAS No. 106556-36-9) represents a compelling example of how structural innovation in pharmaceutical chemistry can lead to novel therapeutic agents with significant biological potential. Its unique combination of functional groups makes it a promising candidate for further development in areas such as antimicrobial therapy and anti-inflammatory treatments. As research continues to uncover new applications for this class of compounds, it is likely that derivatives like this will play an increasingly important role in addressing unmet medical needs.
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